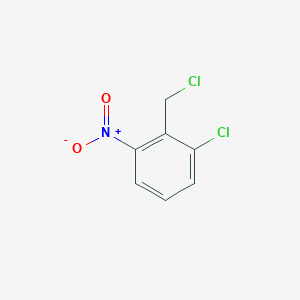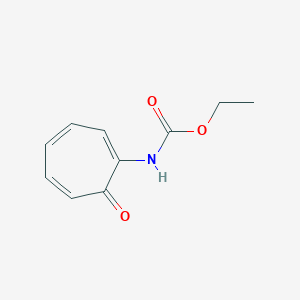
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CHTE, and it is a cyclic compound that contains a carbamate functional group. CHTE is known for its unique chemical properties, which make it an attractive candidate for use in a variety of scientific applications.
Mécanisme D'action
The exact mechanism of action of CHTE is not fully understood, but it is believed to act as a nucleophile in certain reactions. CHTE can also act as a Lewis acid, which makes it an effective catalyst in certain reactions.
Effets Biochimiques Et Physiologiques
CHTE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, which makes it a promising candidate for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CHTE in lab experiments is its unique chemical properties. CHTE is a cyclic compound that contains a carbamate functional group, which makes it an attractive candidate for use in a variety of organic reactions. However, one limitation of using CHTE in lab experiments is that it can be difficult to synthesize in large quantities.
Orientations Futures
There are many potential future directions for research involving CHTE. One area that has shown promise is the use of CHTE as a catalyst in organic reactions. Additionally, CHTE could be studied further for its potential applications in drug discovery and development. Overall, CHTE is a promising compound that has many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of CHTE can be achieved through a variety of methods. One common method involves the reaction of 1,3,5-cycloheptatriene with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of CHTE, which can then be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
CHTE has been studied extensively for its potential applications in scientific research. One area where CHTE has shown promise is in the field of organic synthesis. CHTE can be used as a reagent in a variety of organic reactions, and it has been shown to be an effective catalyst for certain reactions.
Propriétés
Numéro CAS |
18188-87-9 |
|---|---|
Nom du produit |
1,3,5-Cycloheptatriene-1-carbamic acid, 7-oxo-, ethyl ester |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
ethyl N-(7-oxocyclohepta-1,3,5-trien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)11-8-6-4-3-5-7-9(8)12/h3-7H,2H2,1H3,(H,11,12,13) |
Clé InChI |
ZDMKAROHCJCELW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=CC1=O |
SMILES canonique |
CCOC(=O)NC1=CC=CC=CC1=O |
Autres numéros CAS |
18188-87-9 |
Synonymes |
AY 25,674 AY 25674 AY-25674 N-(2-oxo-3,5,7-cycloheptatrien-1-yl)aminooxoacetic acid ethyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



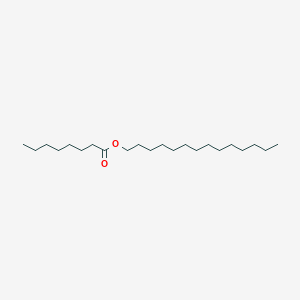
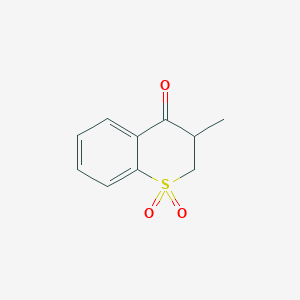
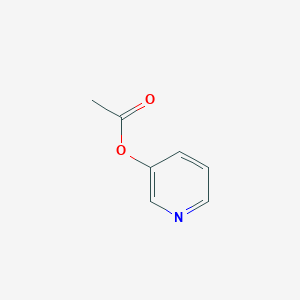
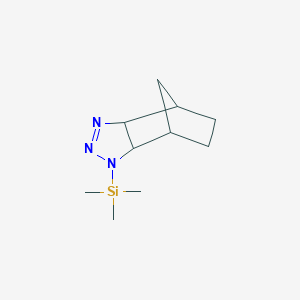
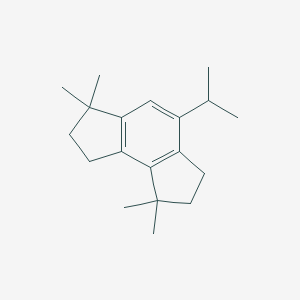

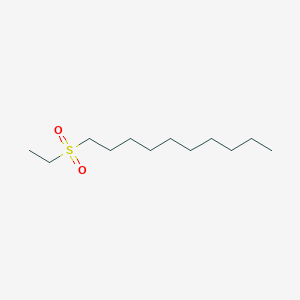
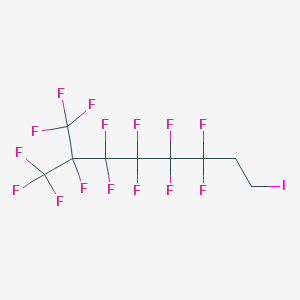
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
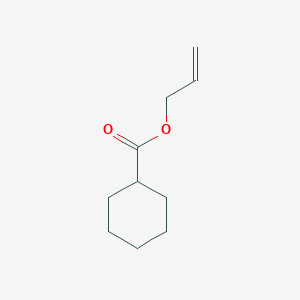
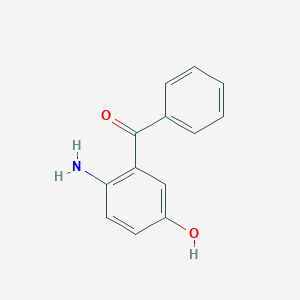
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

